molecular formula C10H18BrNO B1406065 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one CAS No. 1225917-28-1

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one

Cat. No. B1406065
CAS RN: 1225917-28-1
M. Wt: 248.16 g/mol
InChI Key: LDGZFLLOFMIIOE-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one consists of an azepane ring (a seven-membered heterocycle containing one nitrogen atom) attached to a bromomethyl group and an acetyl group . The bromine atom is substituted at the second carbon of the azepane ring .


Physical And Chemical Properties Analysis

  • Stability : It should be stored at room temperature and protected from light and moisture .

Scientific Research Applications

Chemical Structure and Spectroscopic Analysis

  • Azepane Isomers Analysis : Azepane isomers of certain compounds, similar in structure to 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one, have been studied for their occurrence in commercial products. These compounds were identified and quantified using a combination of chromatography and mass spectrometry techniques (Nakajima et al., 2012).

Chemical Synthesis and Reactions

  • Indium-Mediated Reactions : Research has explored the use of indium-promoted reactions of bromonitromethane with various aldehydes, producing compounds that include azepane derivatives. This method has shown promise for creating novel sugar-derived azepane compounds with high stereoselectivity (Soengas & Estévez, 2010).

Electronic and Optical Properties

  • Non-linear Optical Properties : A study on 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, closely related to our compound of interest, investigated its electronic properties using density functional theory. The research focused on natural bond orbital analysis and non-linear optical properties, which are crucial in developing materials for optical applications (Ulaş, 2020).

Crystallography

  • Crystal Structure Studies : The crystal structure of compounds containing azepane rings has been a subject of study. For example, the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one was analyzed, showing how azepane rings adopt specific conformations and form supramolecular chains (Pradeep et al., 2014).

Thermodynamics and Physical Chemistry

  • Thermochemical Analysis : Studies have been conducted on the thermochemical behavior of compounds similar to this compound, such as 1-bromo-2-methylpropane. These studies provide insights into the conformational energetics and stability of such compounds (Müller, Fruwert, & Geiseler, 1981).

Pharmacology and Drug Development

  • Protein Kinase Inhibitors : Azepane derivatives, similar to the compound , have been explored for their potential as protein kinase inhibitors. These studies involve the optimization of azepane-based structures for increased activity and stability, which is significant in drug development (Breitenlechner et al., 2004).

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by Sigma-Aldrich .

properties

IUPAC Name

1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-5-3-4-6-8-12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGZFLLOFMIIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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